4-(3,4-二氢喹啉-1(2H)-磺酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

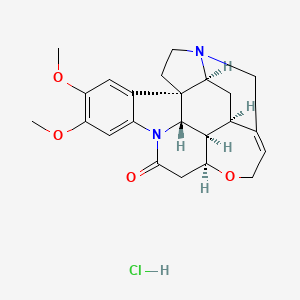

The compound "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline" is a derivative of dihydroquinoline, which is a class of compounds known for their potential biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological relevance of closely related dihydroquinoline derivatives.

Synthesis Analysis

The synthesis of dihydroquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the one-pot synthesis of 3,4-dihydroquinolin-2-ones from anilines involves the formation of aryl diazonium salts, followed by Heck-Matsuda coupling and subsequent reduction steps . Similarly, the synthesis of C4-aryl-substituted tetrahydroquinolines from anilines and propargylic chlorides requires activation of the C-Cl bond and involves intermediate steps such as propargylation, cyclization, and reduction . These methods highlight the versatility of anilines in constructing dihydroquinoline frameworks and may provide a foundation for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of dihydroquinoline derivatives is characterized by a bicyclic system containing a nitrogen atom. Crystal structure studies of related compounds, such as the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, reveal how substituents like the carboxylate group and sulfonamide can interact with biological targets, such as the aldo-keto reductase AKR1C3 . These interactions are crucial for the compound's biological activity and selectivity.

Chemical Reactions Analysis

Dihydroquinoline derivatives can participate in various chemical reactions, which are essential for their biological function and for further chemical modifications. The papers describe reactions such as the formation of aryl diazonium salts, Heck-Matsuda coupling, propargylation, cyclization, and reduction . These reactions are not only important for the synthesis of these compounds but also for understanding their reactivity and potential transformations in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a sulfonamide group can significantly affect the compound's solubility, stability, and ability to interact with biological targets . The presence of a carboxylate group or its isosteres can also impact the compound's acidity and its ability to form hydrogen bonds, which are important for enzyme inhibition . The papers do not provide specific data on the physical properties of "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline," but the discussed properties of related compounds can offer insights into its potential behavior.

科学研究应用

合成技术和改性

- 新颖的合成方法:涉及镧系催化剂和微波技术的技术已被应用于合成各种取代的 1,2-二氢喹啉,展示了创建多样化化学库的潜力 (Theoclitou & Robinson, 2002)。

- 不对称合成:对 2-芳基-2,3-二氢喹啉-4(1H)-酮的不对称合成的研究表明,有可能以高对映选择性生产这些化合物,这对化学特异性很重要 (Liu & Lu, 2010)。

- 与抗病毒化合物相关的合成:与抗病毒化合物 Virantmycin 相关的四氢喹啉的合成证明了 4-取代苯胺在医药化学中的应用 (Francis, Williamson, & Ward, 2004)。

化学结构和分析

- 结构形成:对 3,4-二氢喹啉-2-酮骨架形成的研究提供了对类似化合物结构方面的见解,与了解其化学行为相关 (Dengiz & Balcı, 2013)。

- 晶体结构分析:通过晶体结构研究和 DFT 研究检查相关化合物(如 4-((吡咯烷-1-磺酰基)甲基)苯胺),有助于理解这些化学品的分子相互作用和稳定性 (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021)。

潜在治疗应用

- 抗菌活性:与 4-(3,4-二氢喹啉-1(2H)-磺酰基)苯胺密切相关的喹唑啉酮衍生物已被合成并评估其抗菌活性,突出了在医学中的潜在应用 (Habib, Hassan, & El‐Mekabaty, 2013)。

- 抗增殖剂:4-苯氨基喹唑啉衍生物因其抗增殖特性而受到探索,表明类似结构在癌症治疗中的相关性 (Yassen, Elshihawy, Said, & Abouzid, 2014)。

安全和危害

属性

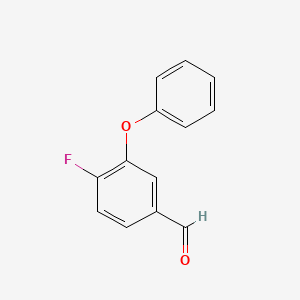

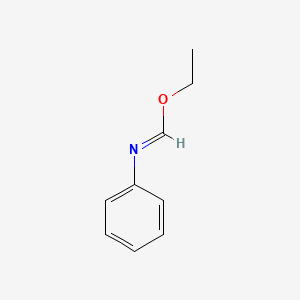

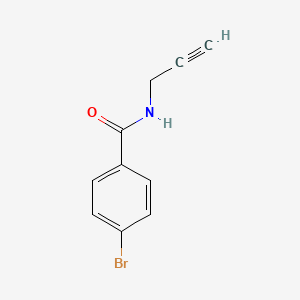

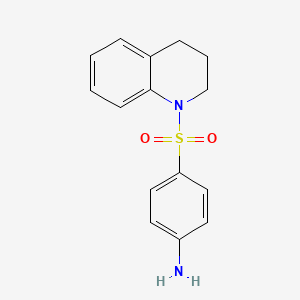

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHUMRFYQYBKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277979 |

Source

|

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

CAS RN |

5455-89-0 |

Source

|

| Record name | 5455-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。